Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate
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Overview
Description
Propyl 2-[([1,1’-biphenyl]-4-yl)oxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings . This compound features a biphenyl group, which consists of two benzene rings connected by a single bond, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[([1,1’-biphenyl]-4-yl)oxy]propanoate typically involves the esterification of 4-hydroxybiphenyl with propanoic acid in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[([1,1’-biphenyl]-4-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Propanoic acid and biphenyl-4-carboxylic acid.
Reduction: Propanol and 4-hydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
Propyl 2-[([1,1’-biphenyl]-4-yl)oxy]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Propyl 2-[([1,1’-biphenyl]-4-yl)oxy]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active biphenyl moiety, which can then interact with various biological pathways. The biphenyl group is known to engage in hydrophobic interactions with proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with a benzene ring, used in flavorings and fragrances.
Methyl biphenyl-4-carboxylate: A similar biphenyl ester, used in organic synthesis.
Uniqueness
Propyl 2-[([1,1’-biphenyl]-4-yl)oxy]propanoate is unique due to its specific biphenyl structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93903-49-2 |
---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
propyl 2-(4-phenylphenoxy)propanoate |
InChI |
InChI=1S/C18H20O3/c1-3-13-20-18(19)14(2)21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
UUSBCXBWDLSLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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